Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate
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Overview
Description
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the molecular formula K₄[(RuCl₅)₂O]·xH₂O. It is a coordination complex that contains ruthenium in the +4 oxidation state. This compound is known for its unique structure, where two pentachlororuthenate(IV) units are bridged by an oxo ligand, and it is typically found in its hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate can be synthesized through the reaction of ruthenium tetroxide (RuO₄) with potassium chloride (KCl) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2RuO4+10KCl+H2O→K4[(RuCl5)2O]⋅xH2O
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would involve scaling up the reaction process. This would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are employed.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Medicine: Explored for its potential anticancer properties, as ruthenium complexes have shown promise in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism of action of potassium mu-oxobis[pentachlororuthenate(IV)] hydrate involves its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and DNA, through its redox-active ruthenium centers. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular pathways, which are crucial for its potential biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Potassium hexachlororuthenate(IV): K₂[RuCl₆]
Potassium tetrachlororuthenate(II): K₂[RuCl₄]
Potassium pentachlororuthenate(III): K₃[RuCl₅]
Uniqueness
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is unique due to its bridged structure, where two pentachlororuthenate(IV) units are connected by an oxo ligand. This bridging oxo ligand imparts distinct chemical and physical properties to the compound, differentiating it from other ruthenium complexes.
Properties
CAS No. |
123359-44-4 |
---|---|
Molecular Formula |
Cl10H4K4O2Ru2 |
Molecular Weight |
749.1 g/mol |
IUPAC Name |
tetrapotassium;pentachlororuthenium(2-);dihydrate |
InChI |
InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10 |
InChI Key |
SXFJYSYNSKQNRL-UHFFFAOYSA-D |
SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Canonical SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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